N-cyano-N-ethylaniline
Overview
Description
N-cyano-N-ethylaniline: is an organic compound with the molecular formula C9H10N2 It is a derivative of aniline, where the amino group is substituted with a cyano group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Cyanoacetylation: One common method involves the reaction of aniline with ethyl cyanoacetate under basic conditions. This reaction typically requires a catalyst such as sodium ethoxide and is carried out at elevated temperatures.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of aniline with ethyl cyanoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of N-cyano-N-ethylaniline often involves large-scale synthesis using the above methods, with optimizations for yield and purity. The reactions are typically carried out in batch reactors with continuous monitoring of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyano-N-ethylaniline can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of corresponding nitro or nitroso compounds.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH) or catalytic hydrogenation. The major products of these reactions are primary amines.
Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, bromine.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-cyano-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the effects of cyano and ethyl groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyano-N-ethylaniline involves its interaction with molecular targets through its cyano and ethyl groups. The cyano group can participate in nucleophilic addition reactions, while the ethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
N-cyano-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group. It has different reactivity and applications due to the smaller size of the methyl group.
N-cyano-N-phenylaniline: Contains a phenyl group, leading to increased aromaticity and different chemical properties.
N-cyano-N-isopropylaniline: The isopropyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Uniqueness: N-cyano-N-ethylaniline is unique due to the balance between the cyano group’s electron-withdrawing properties and the ethyl group’s electron-donating effects. This balance influences its reactivity and makes it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
ethyl(phenyl)cyanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11(8-10)9-6-4-3-5-7-9/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVPBMWDCCBPJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481764 | |
Record name | Cyanamide, ethylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21184-21-4 | |
Record name | Cyanamide, ethylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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